molecular formula C16H16N2O4S B3012216 N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 781656-66-4

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

Cat. No. B3012216
CAS RN: 781656-66-4
M. Wt: 332.37
InChI Key: YQAHCTSIMVHYRE-UHFFFAOYSA-N
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Description

N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide is a compound that can be associated with sulfonamide-based molecules, which are known for their wide range of biological activities. Sulfonamides are a class of organic compounds that contain the sulfonamide group (-SO2NH2). They are well known for their role in medicinal chemistry, particularly as antimicrobial agents and carbonic anhydrase inhibitors.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the incorporation of various functional groups that can enhance their biological activity. For example, the synthesis of benzene sulfonamides with triazole-linked O-glycoside tails involves a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocyclic structures . Similarly, cyclic sulfonamides can be synthesized through intramolecular Diels-Alder reactions, demonstrating the versatility of sulfonamide chemistry . The design and synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids also involve 1,3-dipolar cycloaddition reactions, indicating a trend in the use of this synthetic strategy for creating sulfonamide-based compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by the presence of heterocyclic rings, such as benzothiazole or imidazole, which are linked to the sulfonamide group. The stereochemical outcome of these compounds can be determined by NMR spectroscopy and X-ray crystallographic analysis . The crystal structures of copper(II) complexes with N-benzothiazole sulfonamides as counterions have been determined, showing a distorted octahedral environment around the metal center .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines can competitively form 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines . These reactions demonstrate the reactivity of sulfonamide derivatives and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the presence of glycoconjugate tails can affect the solubility and the ability to inhibit carbonic anhydrase isozymes . The introduction of chalcone units into sulfonamide-based indole derivatives can also impact their inhibitory activity against human carbonic anhydrases . Additionally, the formation of O-acyl derivatives can enhance the delivery of sulfonamide drugs through biological membranes, as seen in the case of topically active carbonic anhydrase inhibitors .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of benzazole-based sulfonamides. For instance, Zali-Boeini et al. (2015) demonstrated a one-step synthesis of azole- and benzazole-based sulfonamides in aqueous media, highlighting the efficient preparation of these compounds in green media, which could have implications for environmentally friendly chemical synthesis processes (Zali-Boeini et al., 2015).

Potential for Pharmacological Applications

Although the request specifically excludes information related to drug use and dosage, it's worth noting the exploration of sulfonamide compounds in pharmacological studies, including their inhibitory activities. For example, research into antimalarial sulfonamides as COVID-19 drugs utilizing computational calculations and molecular docking study by Fahim and Ismael (2021) reveals the potential versatility of these compounds in drug discovery, albeit not directly related to N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide (Fahim & Ismael, 2021).

Chemical Reactions and Mechanisms

Studies have also delved into the chemical reactions and mechanisms involving sulfonamides. For instance, Cremlyn et al. (1992) discussed the chlorosulfonation of various compounds, including benzothiazole and its derivatives, revealing insights into the reactivity and potential applications of sulfonamides in chemical synthesis (Cremlyn et al., 1992).

Binding Studies and Molecular Interactions

Research on the binding study of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique demonstrates the use of sulfonamides in understanding molecular interactions and binding mechanisms, which could have implications in drug design and protein studies (Jun et al., 1971).

Mechanism of Action

Target of Action

The primary target of PKM2 activator 4 is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in glycolysis, which is the sole source of adenosine triphosphate (ATP) essential for all energy-dependent activities of cells . PKM2 can exist in two forms: a highly active tetramer and a less active dimer . The dimer form of PKM2 can enter the nucleus to regulate gene expression .

Mode of Action

PKM2 activator 4 works by inducing the pyruvate kinase activity in cells . It promotes the transformation of PKM2 from its dimeric form to its tetrameric form . This transformation plays a crucial role in cell energy supply, epithelial–mesenchymal transition (EMT), invasion and metastasis, and cell proliferation .

Biochemical Pathways

PKM2 activator 4 affects several biochemical pathways. It routes glucose metabolism to pyruvate into the tricarboxylic acid cycle, converting to the pentose phosphate pathway, the uronic acid pathway, and the polyol pathway . High PKM2 expression promotes the accumulation of upstream glycolysis metabolites and activates alternative pathways for anabolism, such as the synthesis of glycerol or entry into the pentose phosphate pathway to produce NADPH .

Pharmacokinetics

It’s known that the compound can induce pyruvate kinase activity in cells without affecting the overall cell survival . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PKM2 activator 4 and their impact on its bioavailability.

Result of Action

The activation of PKM2 by PKM2 activator 4 leads to a multifaceted metabolic reprogramming in cells . This includes the reduction of TXNIP levels (an intracellular glucose sensor) probably through depletion of upstream glycolytic metabolites . It also leads to an induction in phosphorylation of AMPK , a key energy sensor in cells that regulates cellular metabolism.

Action Environment

The action of PKM2 activator 4 can be influenced by various environmental factors. For instance, the transformation between the tetrameric and dimeric forms of PKM2 can play an important role in tumor cell energy supply, and this transformation can be influenced by the cellular environment . Moreover, PKM2 can regulate each other with various proteins by phosphorylation, acetylation, and other modifications, mediating the different intracellular localization of PKM2 and then exerting specific biological functions .

properties

IUPAC Name

N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAHCTSIMVHYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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